tert-Butyl Ester Protecting Group Enables Controlled, Site-Specific Conjugation
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 incorporates a tert-butyl ester-protected carboxylic acid, providing a chemically orthogonal handle that remains stable during PROTAC assembly until intentional deprotection with acid (e.g., TFA). In contrast, the direct analog (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH terminates in a free hydroxyl group, offering no protected conjugation site and limiting downstream functionalization flexibility [1].
| Evidence Dimension | Functional group for conjugation |
|---|---|
| Target Compound Data | tert-Butyl ester-protected carboxylic acid (COO-C(CH3)3); molecular weight 583.68 g/mol |
| Comparator Or Baseline | (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH: free hydroxyl group; molecular weight 469.53 g/mol [1] |
| Quantified Difference | Molecular weight increase of 114.15 g/mol, corresponding to the tert-butyl ester moiety (C5H9O2) |
| Conditions | Structural comparison based on vendor-provided analytical data (HPLC, NMR, LC/MS) [1] |
Why This Matters
The protected carboxylic acid allows chemists to incorporate the linker-ligand conjugate into a PROTAC without premature side reactions, then selectively deprotect to attach a target-binding warhead.
- [1] MedChemExpress. (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH product page. Catalog No. HY-157749A. Accessed 2026. View Source
